N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core substituted at the 2-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a (4-hydroxyoxan-4-yl)methyl moiety, introducing a hydroxytetrahydrofuran (oxane) ring. The hydroxytetrahydrofuran group may enhance solubility or modulate binding interactions compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c18-16(7-9-21-10-8-16)12-17-22(19,20)15-6-5-13-3-1-2-4-14(13)11-15/h5-6,11,17-18H,1-4,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJJCAAFBQILRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CCOCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, including the formation of the hydroxyoxan ring and the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. For example, the hydroxyoxan ring can be synthesized through a cyclization reaction, while the sulfonamide group can be introduced via sulfonation followed by amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound is structurally analogous to other tetrahydronaphthalene derivatives, differing primarily in the nature of substituents and their biological implications. Key structural analogs include:
Key Research Findings and Trends
- Structure-Activity Relationships (SAR) :
- Sulfonamide vs. Carboxamide : Sulfonamides (target compound, ) generally exhibit stronger enzyme inhibition (e.g., carbonic anhydrase), while carboxamides () are more metabolically stable .
- Heterocyclic Substituents : Pyrazolopyridines () and thiazolo-pyridines () enhance anticancer and antioxidant activities but may increase toxicity risks .
- Metabolic Stability : The hydroxytetrahydrofuran group in the target compound may undergo glucuronidation, reducing its half-life compared to methylpyrimidine derivatives () .
Biological Activity
N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₃H₁₅N₃O₃S
- Molecular Weight : 281.34 g/mol
The structural attributes contribute to its interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that compounds related to tetrahydronaphthalene exhibit significant antitumor activity. For instance, a derivative of tetrahydronaphthalene was evaluated for its effects on various cancer cell lines:
- Cell Lines Tested : HepG2 (liver cancer), HCT-116 (colon cancer), MCF-7 (breast cancer)
- Results :
The mechanism by which this compound exerts its antitumor effects includes:
- Inhibition of Tubulin Polymerization : The compound demonstrated an IC₅₀ value of 3.64 μM against tubulin polymerization, indicating a strong interaction with microtubule dynamics.
- Induction of Apoptosis : It was found to significantly increase caspase-3 levels in HepG2 and HCT-116 cells, suggesting apoptosis as a primary mode of cell death.
- Cell Cycle Arrest : The compound caused an accumulation of cancer cells in the G2/M phase, indicating interference with cell cycle progression .
Neuroprotective Effects
In addition to its antitumor properties, related tetrahydronaphthalene derivatives have shown promise in neuroprotection:
- In a Parkinson's disease model, certain derivatives exhibited the ability to reverse locomotor deficits in reserpinized rats .
- These compounds were characterized as dopamine D2/D3 receptor agonists, with EC₅₀ values indicating potent receptor activation (D2 = 4.51 nM; D3 = 1.58 nM) .
Case Studies
A notable study investigated the effects of tetrahydronaphthalene derivatives on cancer cell lines and their potential neuroprotective properties:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Tetrahydronaphthalene derivative | HepG2 | 6.02 | Tubulin inhibition, apoptosis |
| Tetrahydronaphthalene derivative | HCT-116 | 8.45 | Cell cycle arrest |
| Tetrahydronaphthalene derivative | MCF-7 | 6.28 | Apoptosis induction |
| Neuroprotective derivative | Reserpine model | - | D2/D3 receptor agonism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
